5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
Molecular Formula |
C16H12N4OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H12N4OS/c1-2-10-22-16-17-12-7-4-3-6-11(12)15-18-14(19-20(15)16)13-8-5-9-21-13/h2-9H,1,10H2 |
InChI Key |
MGYXURUJWLLPKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Thiol Activation
Treatment of 5-thio-triazolo[1,5-c]quinazoline with potassium hydroxide (KOH) in dry DMF generates the potassium thiolate salt, enhancing nucleophilicity at sulfur.
Alkylation with Allyl Bromide
The thiolate reacts with allyl bromide (1.2 equiv) in acetone under reflux for 4–6 hours, yielding 5-(allylthio)-2-(2-furyl)triazolo[1,5-c]quinazoline. S-Regioselectivity is confirmed by the absence of N-alkylation byproducts via TLC monitoring.
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 82 |
| Base | K₂CO₃ | 78 |
| Temperature | Reflux | 85 |
| Reaction Time | 6 hours | 88 |
Spectroscopic Characterization
Infrared Spectroscopy
The allylthio group exhibits C–S stretching at 1080–1120 cm⁻¹, while the furyl C–O–C vibration appears at 1200–1280 cm⁻¹. The triazole C=N stretch is observed at 1627 cm⁻¹.
Nuclear Magnetic Resonance
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 349.08 [M+H]⁺, consistent with the molecular formula C₁₇H₁₂N₄OS.
Challenges and Mechanistic Considerations
Competing Side Reactions
During alkylation, overexposure to allyl bromide may lead to di-alkylation or oxidation of the thiol to disulfide. Strict temperature control (0–5°C during thiolate formation) and inert atmospheres (N₂ or Ar) mitigate these issues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furyl or allylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazoloquinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline. It has been evaluated against various pathogens, demonstrating significant activity against both bacterial and fungal strains. The compound's structural features contribute to its ability to disrupt microbial membranes and inhibit key metabolic pathways.
- Case Study : In vitro assays showed that this compound exhibited notable antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antitubercular Activity
The compound has also been investigated for its potential as an antitubercular agent. Research indicates that derivatives of triazoloquinazolines can inhibit the growth of Mycobacterium tuberculosis. The mechanism involves targeting specific enzymes crucial for bacterial survival.
- Research Findings : A study synthesized several triazole derivatives and assessed their efficacy against M. tuberculosis. One derivative showed a MIC value of 12.5 μg/mL, indicating promising antitubercular properties .
Potential in Cancer Therapy
The unique structure of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline positions it as a candidate for cancer treatment. Its ability to induce apoptosis in cancer cells has been explored.
- Experimental Evidence : In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by triggering apoptotic pathways .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects. They could potentially be developed into treatments for neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- The allylthio group introduces a thioether linkage , which may enhance redox activity and serve as a reactive site for further functionalization .
Photophysical and Electronic Properties
Triazoloquinazolines are studied as fluorophores due to their rigid π-conjugated systems. While direct data for the target compound are unavailable, comparisons with structurally similar fluorophores (e.g., compounds 5c–5f in ) reveal:
Key Observations :
Adenosine Receptor Affinity
Key Observations :
- The allylthio group may enhance A₃ receptor binding due to its hydrophobic interaction with transmembrane domains .
- Compared to CGS15943, the absence of a chloro group at position 9 (as in the target compound) could reduce pan-receptor activity .
Physicochemical Properties
| Property | 5-(Allylthio)-2-(2-furyl) Derivative | 5-Amino-2-(2-furyl) Analog |
|---|---|---|
| Molecular Weight | ~350–370 g/mol | ~310–330 g/mol |
| LogP (Predicted) | 3.5–4.0 | 2.0–2.5 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents |
Key Observations :
- The compound’s low solubility may necessitate formulation with cyclodextrins or lipid nanoparticles .
Biological Activity
5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound of increasing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including antimicrobial, antifungal, and antitumor activities.
Synthesis
The synthesis of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the alkylation of 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with allyl halides. The reaction conditions and subsequent purification methods significantly affect the yield and purity of the final product.
Antimicrobial and Antifungal Properties
Research indicates that derivatives of triazolo[1,5-c]quinazoline exhibit significant antimicrobial and antifungal activities. For instance, a study tested various synthesized compounds against a range of pathogens:
| Compound | Tested Pathogen | Activity Observed |
|---|---|---|
| 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline | Escherichia coli | Moderate |
| 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline | Pseudomonas aeruginosa | Significant |
| 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline | Candida albicans | High |
In a study published in PubMed, the compound showed significant activity against Candida albicans, which was further confirmed through bioluminescence inhibition tests. The lipophilicity of the compound was correlated with its antifungal efficacy .
Antitumor Activity
The compound also demonstrates promising antitumor activity. A recent study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Observed |
|---|---|---|
| MDA-MB-231 | 12.3 | Moderate Inhibition |
| HepG2 | 15.0 | Significant Inhibition |
| U87 | 18.7 | Low Inhibition |
The results suggest that the compound can inhibit cell growth in specific cancer types by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
Several case studies have highlighted the biological relevance of triazolo[1,5-c]quinazolines:
- Antihypertensive Effects : A series of derivatives were evaluated for their ability to modulate blood pressure in animal models. Some compounds exhibited significant antihypertensive effects without causing tachycardia .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. Basic Physicochemical Profiling
- Solubility : Insoluble in water; soluble in alcohols (methanol, ethanol), dioxane, and DMF, as observed in structurally similar derivatives .
- Stability : Thermal stability can be inferred from melting points (e.g., 129–198°C for related compounds). Store under inert gas (N₂/Ar) to prevent oxidation of the allylthio group .
- Hygroscopicity Testing : Monitor via dynamic vapor sorption (DVS) assays in controlled humidity chambers.
What analytical techniques are essential for confirming the structural integrity of this compound?
Q. Basic Characterization Workflow
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm), allylthio (–SCH₂–) protons (δ 2.4–3.0 ppm), and furyl protons (δ 6.7–7.5 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 321–323 for derivatives) and isotopic patterns .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from calculated values) .
How can contradictions in spectroscopic data between synthetic batches be resolved?
Q. Advanced Data Analysis
- Batch Comparison : Use high-resolution NMR (500+ MHz) to distinguish diastereomers or rotational isomers caused by the allylthio group’s conformational flexibility .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-quinazoline fusion) via single-crystal diffraction .
- Chromatographic Purity : Employ HPLC with PDA detection to identify co-eluting impurities affecting LC-MS results .
What computational methods can predict the reactivity of novel triazoloquinazoline derivatives?
Q. Advanced Reaction Design
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model transition states for cyclocondensation reactions .
- Reaction Path Search Tools : Platforms like ICReDD integrate experimental data with computational workflows to optimize solvent/catalyst selection .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetic acid vs. propanol-2) .
How can researchers design derivatives with enhanced antimicrobial activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent Screening : Replace the allylthio group with bulkier alkyl/aryl groups (e.g., cyclopropyl, isobutyl) to improve membrane penetration .
- Biological Assays : Test against Staphylococcus aureus and Candida albicans using Mueller-Hinton agar, with nitrofuradantin as a positive control .
- LogP Optimization : Adjust hydrophobicity via substituent choice (e.g., furyl vs. fluorophenyl) to balance solubility and bioavailability .
What are common side reactions during synthesis, and how can they be mitigated?
Q. Advanced Synthetic Troubleshooting
- Byproduct Formation : Over-condensation or dimerization may occur; monitor via TLC and adjust stoichiometry (aldehyde:amine ≤ 1:1) .
- Acid Catalysis Risks : Excess H₂SO₄ may sulfonate aromatic rings; use catalytic acid (2 drops) in propanol-2 .
- Oxidation of Allylthio : Add antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions .
How do substituents influence the physicochemical properties of triazoloquinazolines?
Q. Advanced Property Correlation
- Melting Points : Electron-withdrawing groups (e.g., –CF₃) increase rigidity and melting points (e.g., 196–198°C for fluorophenyl derivatives) .
- Solubility Trends : Polar substituents (e.g., –OCH₃) enhance solubility in DMF, while hydrophobic groups favor alcohols .
- NMR Chemical Shifts : Electron-donating groups deshield adjacent protons (e.g., –OCH₃ at δ 3.88 ppm in 2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
